Methyl 7-Methoxyindole-5-carboxylate

CAS No.: 180624-24-2

Cat. No.: VC5834663

Molecular Formula: C11H11NO3

Molecular Weight: 205.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 180624-24-2 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.213 |

| IUPAC Name | methyl 7-methoxy-1H-indole-5-carboxylate |

| Standard InChI | InChI=1S/C11H11NO3/c1-14-9-6-8(11(13)15-2)5-7-3-4-12-10(7)9/h3-6,12H,1-2H3 |

| Standard InChI Key | MLHFMFQDMLBLID-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=CC(=C1)C(=O)OC)C=CN2 |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

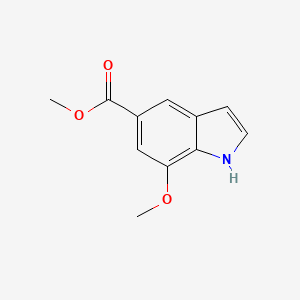

Methyl 7-methoxyindole-5-carboxylate is an indole derivative featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The methoxy (-OCH) group is substituted at the 7-position, while the methyl ester (-COOCH) occupies the 5-position (Figure 1). The IUPAC name, methyl 7-methoxy-1H-indole-5-carboxylate, reflects this substitution pattern . The compound’s SMILES notation, , encodes its connectivity and functional groups .

Physicochemical Properties

Key physicochemical properties are summarized in Table 1. The compound exhibits a boiling point of at 760 mmHg and a density of . Its LogP value of 1.96 suggests moderate lipophilicity, which influences its solubility and pharmacokinetic behavior. The exact mass is 205.07400 Da, and its refractive index is 1.613 .

Table 1: Physicochemical Properties of Methyl 7-Methoxyindole-5-carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 205.21 g/mol | |

| Boiling Point | ||

| Density | 1.253 g/cm³ | |

| LogP | 1.96 | |

| Refractive Index | 1.613 |

Synthetic Methodologies

Fischer Indole Synthesis

The Fischer indole synthesis is a classical route to indole derivatives, involving the acid-catalyzed cyclization of phenylhydrazones. Murakami et al. demonstrated that ethyl pyruvate 2-methoxyphenylhydrazone undergoes cyclization under HCl/EtOH to yield ethyl 7-methoxyindole-2-carboxylate as a minor product, alongside abnormal chlorinated derivatives . While this study focused on the 2-carboxylate isomer, analogous conditions could be adapted for synthesizing the 5-carboxylate variant by modifying the starting hydrazone or reaction parameters.

Abnormal Reaction Pathways

Notably, the use of HCl/EtOH in Fischer indole synthesis can lead to unexpected products due to electrophilic substitution or rearrangement. For example, Murakami observed that 2-methoxyphenylhydrazones preferentially form 6-chloroindole derivatives via an -type mechanism . This highlights the sensitivity of indole synthesis to acid catalysts and substituent positioning, necessitating precise control to favor the desired 5-carboxylate product.

Alternative Synthetic Routes

Lewis acid catalysts, such as ZnCl, have been employed to direct substitution patterns. In one study, ZnCl facilitated chlorine substitution at the 5-position of the indole nucleus , suggesting potential strategies for functionalizing the 5-carboxylate position. Additionally, palladium-catalyzed cross-coupling reactions could be explored for late-stage modifications of the indole scaffold.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis of methyl 5-methoxyindole-2-carboxylate, a structural analog, revealed characteristic absorption bands at 1705 cm (C=O stretch of the ester) and 1240 cm (C-O-C stretch of the methoxy group) . Similar bands are expected for the 5-carboxylate isomer, with minor shifts due to positional effects.

1H^1\text{H}1H NMR

In the NMR spectrum of methyl 5-methoxyindole-2-carboxylate, the methoxy protons resonate as a singlet at δ 3.85 ppm, while the ester methyl group appears at δ 3.90 ppm . For the 5-carboxylate derivative, the methoxy group at C7 is anticipated to resonate upfield due to reduced electron-withdrawing effects.

13C^{13}\text{C}13C NMR

The carbonyl carbon of the ester group in the analog compound appears at δ 165.5 ppm . The methoxy carbon typically resonates near δ 55–60 ppm, while aromatic carbons exhibit signals between δ 110–150 ppm, depending on substitution patterns.

UV-Vis Spectroscopy

The UV spectrum of methyl 5-methoxyindole-2-carboxylate shows absorption maxima at 245 nm and 290 nm, attributed to π→π* transitions of the indole ring . Substitution at the 5-position may alter conjugation, leading to redshifted or blueshifted peaks.

Applications in Pharmaceutical Research

Biologically Active Derivatives

Indole derivatives are privileged structures in drug discovery due to their affinity for biological targets. Methyl 7-methoxyindole-5-carboxylate serves as a precursor to analogs with potential anticancer, antimicrobial, or anti-inflammatory activities. For instance, mitomycin C, a natural product containing a 7-methoxyindole moiety, exemplifies the therapeutic relevance of this scaffold .

Structure-Activity Relationship (SAR) Studies

The electron-donating methoxy group enhances the indole ring’s stability and modulates electronic interactions with target proteins. SAR studies could explore variations in the carboxylate position (e.g., 2- vs. 5-) to optimize binding affinity and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume